

Application Notes and Protocols: NMR and Mass Spectrometry Analysis of 28-Deoxybetulin methyleneamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 28-Deoxybetulin methyleneamine

Cat. No.: B3025729

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Abstract

28-Deoxybetulin methyleneamine is a synthetic derivative of the naturally occurring pentacyclic triterpene, betulin. Betulin and its derivatives have garnered significant interest in drug discovery due to their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] **28-Deoxybetulin methyleneamine**, with the molecular formula $C_{31}H_{53}NO$ and a molecular weight of 455.77, is noted for its potential as an inhibitor of Sterol Regulatory Element-Binding Proteins (SREBPs), key transcription factors in lipid metabolism.[5][6][7][8][9] This document provides detailed application notes and protocols for the structural elucidation and analysis of **28-Deoxybetulin methyleneamine** using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Chemical Structure

IUPAC Name: (3 β ,17 β)-17-(2-aminoethyl)-28-norlup-20(29)-en-3-ol

Chemical Formula: $C_{31}H_{53}NO$

Molecular Weight: 455.77 g/mol

CAS Number: 1025068-94-3

Predicted Spectroscopic Data

Due to the limited availability of public experimental spectra for **28-Deoxybetulin methyleneamine**, the following data is predicted based on the known spectral data of betulin and its C-28 modified derivatives.

Predicted ^1H -NMR Data

The ^1H -NMR spectrum is expected to retain the characteristic signals of the betulin backbone with notable changes in the signals corresponding to the C-28 position due to the introduction of the methyleneamine group.

Proton	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~3.20	dd	5.0, 11.0
H-29a	~4.70	br s	
H-29b	~4.60	br s	
H ₂ -N-CH ₂ -	~2.80 - 3.00	m	
-NH ₂	~1.50 - 2.50 (broad)	br s	
Methyls (H-23, H-24, H-25, H-26, H-27, H-30)	~0.75 - 1.70	s	

Predicted ^{13}C -NMR Data

The ^{13}C -NMR spectrum is anticipated to show signals characteristic of the lupane skeleton, with a significant shift for the C-28 carbon, which is now part of a methyleneamine side chain.

Carbon	Predicted Chemical Shift (δ , ppm)
C-3	~79.0
C-17	~50.0
C-20	~150.0
C-28	~45.0
C-29	~109.0
N-CH ₂ -	~42.0

Predicted Mass Spectrometry Data

Mass spectrometry of lupane-type triterpenoids often involves fragmentation through the loss of substituents and cleavage of the side chain. While retro-Diels-Alder fragmentation is common for other triterpenoids, it is less favored in the lupane skeleton.

m/z	Predicted Identity
455.4	[M] ⁺ (Molecular Ion)
438.4	[M-NH ₃] ⁺
426.4	[M-CH ₂ NH ₂] ⁺
207.2	Fragment from cleavage of C-ring
189.2	Characteristic fragment of lupane skeleton

Experimental Protocols

The following are generalized protocols for the NMR and mass spectrometry analysis of **28-Deoxybetulin methyleneamine**. These should be optimized based on the specific instrumentation and sample purity.

NMR Spectroscopy Protocol

- Sample Preparation:

- Dissolve 5-10 mg of **28-Deoxybetulin methyleneamine** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- ¹H-NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence (e.g., zg30).
 - Spectral Width: 0-12 ppm.
 - Number of Scans: 16-64, depending on sample concentration.
 - Relaxation Delay: 1-2 seconds.
 - Temperature: 298 K.
- ¹³C-NMR Acquisition:
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0-200 ppm.
 - Number of Scans: 1024 or more, as ¹³C has low natural abundance.
 - Relaxation Delay: 2-5 seconds.
- 2D NMR (COSY, HSQC, HMBC):
 - Acquire 2D NMR spectra as needed for complete structural assignment using standard pulse programs.

Mass Spectrometry Protocol

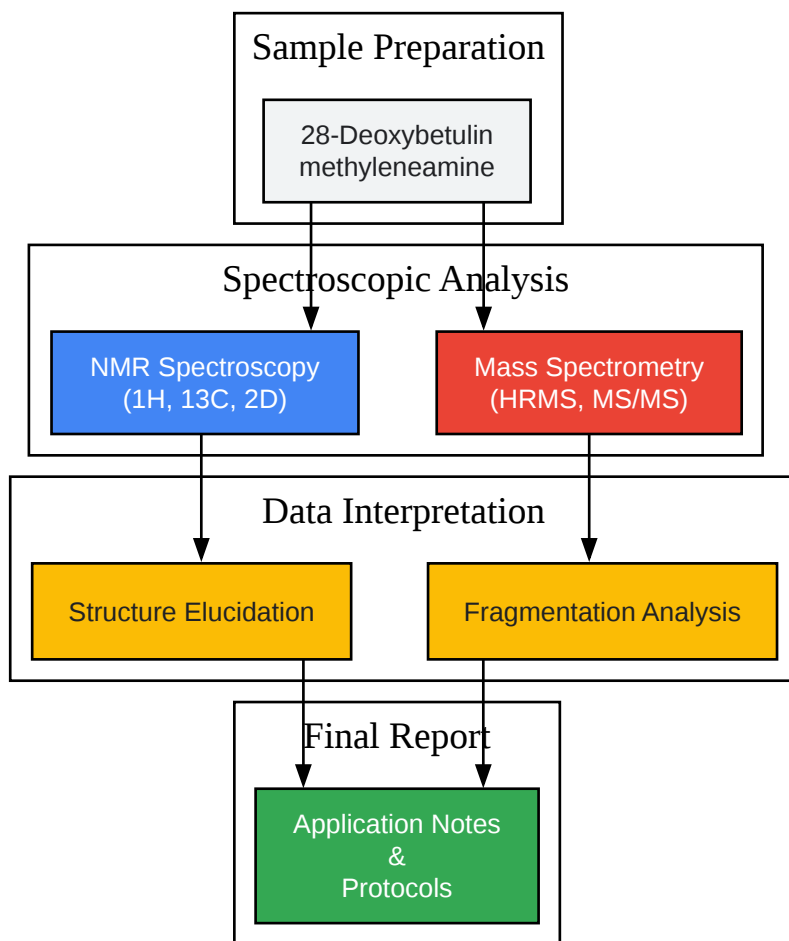
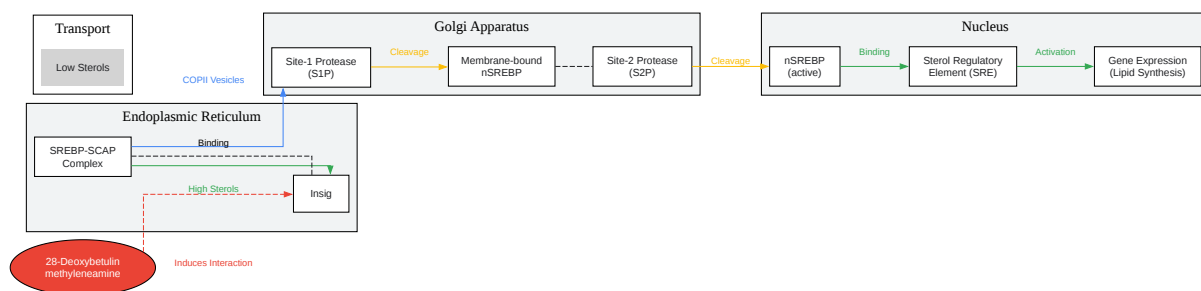
- Sample Preparation:

- Prepare a dilute solution of **28-Deoxybetulin methyleneamine** (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- High-Resolution Mass Spectrometry (HRMS) - ESI-QTOF:
 - Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
 - Mass Analyzer: Quadrupole Time-of-Flight (QTOF).
 - Infusion: Direct infusion via a syringe pump at a flow rate of 5-10 $\mu\text{L}/\text{min}$.
 - Capillary Voltage: 3.5-4.5 kV.
 - Nebulizer Gas (N_2): 1-2 Bar.
 - Drying Gas (N_2): 6-8 L/min at 180-200 $^{\circ}\text{C}$.
 - Mass Range: m/z 100-1000.
 - Data Acquisition: Acquire both full scan MS and tandem MS (MS/MS) data. For MS/MS, select the precursor ion (m/z 455.4) and apply collision-induced dissociation (CID) with varying collision energies (e.g., 10-40 eV) to observe fragmentation patterns.

Signaling Pathway and Mechanism of Action

Betulin, the precursor to **28-Deoxybetulin methyleneamine**, is known to inhibit the maturation of Sterol Regulatory Element-Binding Proteins (SREBPs).^{[10][11][12]} SREBPs are key transcription factors that regulate the expression of genes involved in cholesterol and fatty acid synthesis. The proposed mechanism of action for betulin involves inducing the interaction between SREBP Cleavage-Activating Protein (SCAP) and Insulin-induced gene (Insig), which retains the SREBP-SCAP complex in the endoplasmic reticulum, preventing its transport to the Golgi for proteolytic activation.^{[10][11]}

SREBP Signaling Pathway



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